molecular formula C12H17NO3 B14897155 n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine

n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine

Cat. No.: B14897155
M. Wt: 223.27 g/mol
InChI Key: KJDZTMCGZVLRMM-UHFFFAOYSA-N
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Description

n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is an organic compound with the molecular formula C12H17NO3 This compound features a unique structure that includes an allyl group, a cyclopent-2-en-1-yl moiety, and a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Alcohols.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopent-2-en-1-yl moiety may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • n-Allyl-n-(2-cyclopenten-1-yl)acetamide
  • n-Allyl-n-(2-cyclopenten-1-yl)acetylalanine

Uniqueness

n-Allyl-n-(2-(cyclopent-2-en-1-yl)acetyl)glycine is unique due to the presence of both an allyl group and a cyclopent-2-en-1-yl moiety, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(2-cyclopent-2-en-1-ylacetyl)-prop-2-enylamino]acetic acid

InChI

InChI=1S/C12H17NO3/c1-2-7-13(9-12(15)16)11(14)8-10-5-3-4-6-10/h2-3,5,10H,1,4,6-9H2,(H,15,16)

InChI Key

KJDZTMCGZVLRMM-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)C(=O)CC1CCC=C1

Origin of Product

United States

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